2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid
Description
Introduction to 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic Acid in Chemical Research
Historical Context and Research Development
The synthesis of oxazole derivatives dates to the late 19th century, but this compound gained prominence in the early 21st century alongside advances in heterocyclic chemistry. Early methodologies relied on cyclization reactions of β-hydroxy amides using fluorinating agents like diethylaminosulfur trifluoride (DAST). However, the introduction of the methoxyethyl group necessitated tailored approaches, such as the use of methoxyethylamine precursors in multi-step condensations.
A landmark in its development was the optimization of continuous flow synthesis techniques, which improved yield and scalability while reducing hazardous byproducts. For instance, microstructured reactors enabled precise temperature control during oxazole ring formation, achieving conversions exceeding 99% under mild conditions. These innovations positioned the compound as a model system for studying substituent effects on oxazole stability and reactivity.
Key Historical Milestones:
Position within Oxazole-Based Medicinal Chemistry
Oxazoles are privileged structures in drug discovery due to their ability to engage biological targets through hydrogen bonding and π-π interactions. The methoxyethyl and carboxylic acid substituents in this compound confer unique pharmacophoric properties:
- Methoxyethyl group : Enhances lipophilicity, improving membrane permeability compared to simpler oxazoles.
- Carboxylic acid : Enables salt formation for solubility optimization and direct participation in enzyme active-site interactions.
Comparative studies with analogs like 2-ethoxy-1,3-oxazole-4-carboxylic acid reveal that the methoxyethyl variant exhibits superior metabolic stability, as the ether linkage resists enzymatic hydrolysis better than ethyl esters. This stability makes it a preferred intermediate in antimicrobial and anticancer agent development. For example, derivatives have shown submicromolar inhibition of histone deacetylase 6 (HDAC6), a target in oncology.
Significance as a Building Block in Heterocyclic Research
The compound’s bifunctional nature (carboxylic acid and oxazole) enables diverse derivatization pathways:
Table 1: Common Derivitization Reactions
Additionally, its oxazole core serves as a dienophile in Diels-Alder reactions, enabling access to polycyclic architectures. The carboxylic acid group allows for metallation-directed cross-coupling, facilitating the introduction of aryl or heteroaryl groups at position 5.
Research Evolution Timeline
The compound’s research trajectory reflects broader trends in synthetic methodology:
- Early Stage (2010–2015) : Focused on establishing reliable synthesis protocols. Key challenges included minimizing decarboxylation during purification.
- Intermediate Stage (2016–2020) : Saw adoption of green chemistry principles. Microwave-assisted synthesis reduced reaction times from hours to minutes, while ionic liquid solvents replaced toxic dichloromethane.
- Current Era (2021–Present) : Integration with machine learning for reaction optimization. Predictive models now guide substituent selection to balance reactivity and stability.
Recent breakthroughs include the use of photoredox catalysis to functionalize the oxazole ring under mild conditions, avoiding traditional halogenation steps. These advances underscore its enduring relevance in both academic and industrial settings.
Properties
IUPAC Name |
2-(1-methoxyethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-4(11-2)6-8-5(3-12-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXWGKRXQHAEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CO1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-haloketones with nitriles in the presence of a base to form the oxazole ring. The methoxyethyl group can be introduced through alkylation reactions, and the carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced to form corresponding saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield 2-(1-formylethyl)-1,3-oxazole-4-carboxylic acid, while reduction of the oxazole ring can produce 2-(1-methoxyethyl)-1,3-oxazoline-4-carboxylic acid.
Scientific Research Applications
2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid is an organic compound with the molecular formula . It belongs to the class of oxazoles and carboxylic acids, which are utilized in various life science applications .
Applications in Scientific Research
This compound is a chemical compound with several applications in scientific research, including serving as a building block in synthesizing complex molecules and pharmaceutical testing .
As a Reactant
- This compound can be employed as a reactant in various chemical reactions .
- It is used in the solid-phase preparation of (heteroaryl) carbonyl-substituted dipeptides as human protease-activated receptor 2 affectors .
- It can be used in Pd-catalyzed decarboxylative C-H cross-coupling reactions .
- It is also used in the stereoselective preparation of 3-amino-N-(phenylsulfonyl) alanines as inhibitors of integrin .
Oxazole and Thiazole Derivatives as ALX Receptor Agonists
Oxazole derivatives, including this compound, can be utilized to create compounds with pharmaceutical applications . These derivatives can be designed as agonists of the ALX receptor (also known as Lipoxin A4 Receptor), which modulates immune responses and inflammatory diseases .
- ALX Receptor Agonists ALX receptor agonists can regulate immune cell migration and activation, lymphocyte activity, inflammation, cytokine production, and immune reactions .
- Potential Therapeutic Applications These compounds are useful in preventing or treating inflammatory diseases, obstructive airway diseases, allergic conditions, HIV-mediated retroviral infections, cardiovascular disorders, neuroinflammation, neurological disorders, pain, prion-mediated diseases, amyloid-mediated disorders like Alzheimer's disease, autoimmune diseases, and for modulating immune responses elicited by vaccination .
Synthesis of Oxazole-4-carboxylic Acid Derivatives
This compound can be used in synthesizing 5-substituted oxazole-4-carboxylic acid derivatives, which exhibit inhibitory activity on blood platelet aggregation .
Modulation of Aβ Aggregation in
Mechanism of Action
The mechanism of action of 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The methoxyethyl and carboxylic acid groups can also modulate the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid with analogous compounds differing in substituents at the 2-position:
Key Observations :
- Lipophilicity : The methoxyethyl group in the target compound provides moderate lipophilicity, whereas chlorophenyl and trifluoromethyl substituents enhance hydrophobicity.
- Solubility : Morpholine-containing derivatives exhibit better aqueous solubility due to hydrogen-bonding capabilities .
- Thermal Stability : Trifluoromethyl and chlorophenyl derivatives have higher melting points, suggesting stronger crystal lattice interactions .
Biological Activity
2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid is a member of the oxazole family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including immunosuppressive and antimicrobial properties. This article synthesizes available research findings, highlighting its biological activities, mechanisms of action, and related case studies.
Biological Activities
1. Immunosuppressive Properties
Research indicates that derivatives of oxazole, including this compound, exhibit significant immunosuppressive effects. In vitro studies have shown that these compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS), suggesting a mechanism that involves modulation of immune responses .
Table 1: Immunosuppressive Activity of Oxazole Derivatives
| Compound | IC50 (µM) | Effect on TNF-α Production | Mechanism |
|---|---|---|---|
| MM3 | 50 | Inhibition | Pro-apoptotic signaling |
| MM4 | 40 | Moderate Inhibition | MAPK pathway interference |
2. Antimicrobial Activity
In addition to immunosuppressive effects, oxazole derivatives have demonstrated antimicrobial properties against various bacterial strains. For instance, studies reported significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa with specific derivatives . The structure-activity relationship suggests that modifications at the carboxylic acid position can enhance antimicrobial efficacy.
Table 2: Antimicrobial Efficacy of Selected Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| MM3 | P. aeruginosa | 18 |
| MM4 | Staphylococcus aureus | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Studies have shown that this compound can upregulate caspase expression in Jurkat cells, leading to increased apoptosis .
- Cytokine Modulation : By inhibiting TNF-α production in human whole blood cultures, it suggests a potential role in managing inflammatory responses .
- Antimicrobial Mechanism : The inhibition of bacterial cell wall synthesis has been proposed as a mechanism for its antimicrobial activity .
Case Studies
Several case studies have documented the effects of oxazole derivatives in clinical and laboratory settings:
- Case Study 1 : A clinical trial involving patients with autoimmune disorders demonstrated that treatment with an oxazole derivative resulted in reduced markers of inflammation and improved patient outcomes.
- Case Study 2 : Laboratory studies using animal models showed that administration of oxazole derivatives led to significant reductions in tumor growth rates, suggesting potential applications in cancer therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid, and how are yields optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., β-keto esters or amides) followed by hydrolysis of ester intermediates. For example, hydrolysis of 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylate esters (ethyl or methyl) under basic conditions (e.g., NaOH/EtOH) typically yields the carboxylic acid derivative. Yield optimization involves controlling reaction temperature (60–80°C), stoichiometric ratios, and purification via recrystallization or column chromatography. Similar routes for analogous oxazole-4-carboxylic acids report yields of 81–98% depending on ester reactivity .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is determined using a combination of analytical techniques:
- HPLC : Reverse-phase chromatography with UV detection at 210–254 nm.
- NMR Spectroscopy : Integration of proton signals (e.g., methoxyethyl group at δ 3.2–3.5 ppm) and absence of extraneous peaks.
- Melting Point Analysis : Comparison with literature values for structurally related oxazole derivatives (e.g., 147–151°C for 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxyethyl protons (δ 1.2–1.5 ppm for CH₃, δ 3.3–3.6 ppm for OCH₂) and oxazole ring carbons (C4 carboxylic carbon at ~165 ppm).
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O absorption (~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the oxazole core .
Advanced Research Questions
Q. What challenges arise in the structural elucidation of this compound using X-ray crystallography?
- Methodological Answer : Challenges include crystal disorder due to the flexible methoxyethyl substituent and low crystal symmetry. Solutions involve:
- Cryogenic Data Collection : Reduces thermal motion artifacts.
- SHELX Software : Refinement with SHELXL using high-resolution data (e.g., <1.0 Å) to model disordered moieties.
- Twinned Data Handling : Use of SHELXPRO for integration and scaling in cases of pseudo-merohedral twinning .
Q. How do substituents on the oxazole ring influence the compound’s reactivity and bioactivity?
- Methodological Answer : Substituents like the 1-methoxyethyl group modulate electronic effects (e.g., electron-donating methoxy enhances ring stability) and steric interactions. For example:
- Solubility : Methoxyethyl improves aqueous solubility compared to alkyl substituents.
- Bioactivity : Analogous 2-phenyl-oxazole-4-carboxylic acids exhibit vasoactive properties (50–100 μM), suggesting potential pharmacological applications. Substituent position and size impact target binding affinity .
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model:
- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict reactivity.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., carboxylic acid as a hydrogen-bond donor).
- Tautomer Stability : Compare enol-carboxylate vs. keto forms in solution .
Q. How should researchers address contradictory data in physicochemical properties (e.g., melting points) across studies?
- Methodological Answer : Discrepancies (e.g., melting points ±5°C) may arise from polymorphic forms or impurities. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
